molecular formula C2H3BrO2 B13416447 Bromoacetic Acid-d2

Bromoacetic Acid-d2

Cat. No.: B13416447
M. Wt: 140.96 g/mol
InChI Key: KDPAWGWELVVRCH-DICFDUPASA-N
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Description

Bromoacetic Acid-d2 is a useful research compound. Its molecular formula is C2H3BrO2 and its molecular weight is 140.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromoacetic Acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoacetic Acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3BrO2

Molecular Weight

140.96 g/mol

IUPAC Name

2-bromo-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2

InChI Key

KDPAWGWELVVRCH-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)Br

Canonical SMILES

C(C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Bromoacetic Acid-d2 in Deuterated Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoacetic acid-d2 (CAS: 41830-86-8) is a specialized isotopologue of bromoacetic acid where the alpha-hydrogens are substituted with deuterium (


H).[1][2] In modern drug discovery, this compound serves as a critical alkylating agent for introducing stable isotopic labels into pharmaceutical candidates. Its primary utility lies in Metabolic Stability Profiling —leveraging the Deuterium Kinetic Isotope Effect (DKIE) to reduce metabolic clearance rates—and as a definitive internal standard for mass spectrometry quantification.

This guide details the physicochemical properties, quality control protocols, and application workflows for 2-bromoacetic acid-d2, designed for researchers requiring high-fidelity isotopic incorporation.

Part 1: Physicochemical Characterization

The substitution of hydrogen with deuterium at the C-2 position significantly alters the vibrational frequency of the carbon-hydrogen bond without changing the steric geometry of the molecule. This "silent" substitution is the basis of its utility.

Chemical Identity Table[3]
PropertyDataNotes
Chemical Name 2-Bromoacetic-2,2-d2 acid
CAS Number 41830-86-8 Specific to the

-d2 isotopologue
Molecular Formula

Acidic proton (

) is exchangeable
Molecular Weight 140.96 g/mol vs. 138.95 g/mol for non-deuterated
Appearance Colorless to light yellow solidHygroscopic; low melting point
Melting Point 48–51 °CSimilar to non-deuterated analog
Boiling Point 208 °CDecomposes at high heat
Isotopic Purity Typically

98 atom % D
Critical for MS and KIE studies
Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the stable Carbon-Deuterium (C-D) bonds at the alpha position.

ChemicalStructure Figure 1: Connectivity of 2-Bromoacetic acid-d2 highlighting stable C-D bonds. C_alpha C (α) C_carboxyl C (Carboxyl) C_alpha->C_carboxyl O_dbl O C_carboxyl->O_dbl = OH OH C_carboxyl->OH Br Br Br->C_alpha D1 D D1->C_alpha D2 D D2->C_alpha

Part 2: Quality Control & Experimental Protocols

Researchers purchasing or synthesizing 2-bromoacetic acid-d2 must validate isotopic enrichment before use. A 98% enrichment means 2% of the molecules may still contain Hydrogen at the alpha position, which can skew Kinetic Isotope Effect (KIE) calculations.

Protocol 1: Isotopic Purity Determination via 1H-NMR

Objective: Quantify the residual protium (


H) content at the alpha position. In a perfect d2 sample, the alpha-proton signal should be silent.

Materials:

  • Analyte: ~10 mg 2-Bromoacetic acid-d2.

  • Solvent:

    
     (99.8% D) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (trace amount, known concentration).

Methodology:

  • Preparation: Dissolve the analyte and IS in the deuterated solvent.

  • Acquisition: Run a standard 1H-NMR (minimum 400 MHz). Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure full relaxation of the residual protons.
  • Analysis:

    • Locate the chemical shift for non-deuterated bromoacetic acid (

      
      -CH2) at ~3.8–4.0 ppm .
      
    • Integrate the Internal Standard peak.

    • Integrate the residual peak at ~3.9 ppm.

  • Calculation:

    
    
    
Protocol 2: Handling & Derivatization for GC-MS

Direct analysis of bromoacetic acid by GC is difficult due to polarity. Derivatization to the methyl ester is standard.[3]

  • Reaction: Mix 50 µL of sample with 200 µL of

    
    -Methanol (14%).
    
  • Incubation: Heat at 60°C for 10 minutes.

  • Extraction: Add 500 µL Hexane and 500 µL saturated NaCl. Vortex and centrifuge.

  • Analysis: Inject the Hexane layer into GC-MS.

    • Target Ion: Look for the molecular ion shift of +2 Da compared to the non-deuterated standard (Methyl bromoacetate-d2).

Part 3: Applications in Drug Development[6]

The primary driver for using 2-bromoacetic acid-d2 is the Deuterium Kinetic Isotope Effect (DKIE) .

Mechanism: The C-D Bond Advantage

The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond due to the lower zero-point vibrational energy of the heavier isotope.[4]

  • Bond Dissociation Energy (BDE):

    
     is ~1.2–1.5 kcal/mol stronger than 
    
    
    
    .
  • Metabolic Impact: If the cleavage of the C-H bond (e.g., by Cytochrome P450) is the rate-determining step (RDS) in a drug's metabolism, substituting it with C-D can significantly reduce the rate of metabolism (

    
     can range from 2 to 10).
    
Workflow: Deuterated Analog Synthesis

The following diagram outlines how 2-bromoacetic acid-d2 is integrated into a drug discovery pipeline to improve half-life (


).

DrugDevelopment Figure 2: Workflow for stabilizing metabolic hot-spots using 2-bromoacetic acid-d2. Start Target Identification (Metabolic Liability Found) Synthesis Nucleophilic Substitution (Alkylation of Amine/Thiol) Start->Synthesis Requires Stabilization Reagent Reagent: 2-Bromoacetic acid-d2 Reagent->Synthesis  Input Candidate Deuterated Analog (R-X-CD2-COOH) Synthesis->Candidate  Yields InVitro In Vitro Microsomal Assay (Compare kH vs kD) Candidate->InVitro  Testing Outcome Outcome: Increased t1/2 & AUC InVitro->Outcome  If kH/kD > 1

Part 4: Safety & Handling (Critical)

2-Bromoacetic acid-d2 shares the severe toxicity profile of its non-deuterated parent. It is a potent alkylating agent.[1][5]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (Category 1A).[6]

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[7]

    • Lachrymator: Induces severe tearing even at low concentrations.

  • Engineering Controls:

    • Fume Hood: Mandatory. Do not handle on an open bench.

    • Glove Selection: Nitrile gloves are often insufficient for prolonged contact with haloacetic acids. Double-gloving with Silver Shield/4H (laminate) gloves is recommended for stock solution handling.

  • Decontamination:

    • Spills should be neutralized with a dilute solution of Sodium Bicarbonate (

      
      ) or Sodium Thiosulfate (to quench the alkylating capability) before cleanup.
      

References

  • Gant, T. G. (2014).[6] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

Sources

Bromoacetic acid-d2 as a deuterated alkylating agent

Technical Guide: Bromoacetic Acid-d2 ( )

A Deuterated Alkylating Agent for Proteomics and Drug Discovery

Executive Summary

Bromoacetic acid-d2 (BAA-d2) is the isotopically labeled analog of bromoacetic acid, where the alpha-methylene hydrogens are replaced by deuterium (


  • Quantitative Proteomics: It functions as a "heavy" alkylating agent to generate mass-differentiated peptide pairs for relative quantification.

  • Medicinal Chemistry: It acts as a critical building block for "Deuterium Switch" programs, introducing metabolic stability via the Kinetic Isotope Effect (KIE) at the carboxymethyl position.

This guide provides an in-depth analysis of its mechanism, experimental workflows, and safety protocols, moving beyond basic datasheets to field-proven application strategies.

Part 1: Chemical Fundamentals & The Deuterium Advantage
1.1 Structural Properties

Bromoacetic acid-d2 is an

PropertyBromoacetic Acid (Light)Bromoacetic Acid-d2 (Heavy)
Formula


MW 138.95 g/mol ~140.96 g/mol
Labeling None

-Carbon Deuteration (

)
Reactivity High (

)
High (

)
Net Mass Shift (Cys) +58.005 Da+60.018 Da
1.2 The Mechanistic Core:

Alkylation

The utility of BAA-d2 relies on a bimolecular nucleophilic substitution (


Mechanism:

  • Activation: The thiol group (

    
    ) is deprotonated to a thiolate (
    
    
    ) at pH > 8.0.
  • Attack: The thiolate attacks the

    
    -carbon of BAA-d2.
    
  • Displacement: Bromide (

    
    ) is expelled.
    
  • Result: Formation of a stable thioether bond, creating S-carboxymethylcysteine-d2.

SN2_MechanismThiolCysteine Thiol(R-S⁻)TSTransition State[R-S...CD₂...Br]‡Thiol->TSNucleophilic AttackBAABromoacetic Acid-d2(Br-CD₂-COOH)BAA->TSProductS-Carboxymethyl-Cys-d2(R-S-CD₂-COOH)TS->ProductInversion/Bond FormationLeavingBromide(Br⁻)TS->LeavingDeparture

Figure 1: The

Part 2: Application in Quantitative Proteomics

In shotgun proteomics, quantifying protein abundance changes between two samples (e.g., Healthy vs. Diseased) is critical. BAA-d2 enables Isotopic Labeling at the Peptide Level .

2.1 The Workflow: Differential Alkylation

Unlike metabolic labeling (SILAC) which requires cell culture, chemical labeling with BAA-d2 can be applied to any protein sample, including tissue biopsies or biofluids.

  • Sample A (Control): Alkylated with standard Bromoacetic Acid (

    
    ).
    
  • Sample B (Treated): Alkylated with Bromoacetic Acid-d2 (

    
    ).
    
  • Analysis: Samples are mixed 1:1 and digested. In the Mass Spectrometer (MS), chemically identical peptides appear as doublets separated by a specific mass shift.

2.2 Mass Shift Calculation

The alkylation adds a carboxymethyl group (

  • Light Label (

    
    ):  Mass shift = 58.005 Da.
    
  • Heavy Label (

    
    ):  Mass shift = 60.018 Da.
    
  • 
     Mass:  +2.013 Da per Cysteine residue.
    

Note: While a +2 Da shift is small and can sometimes overlap with the natural C13 isotope envelope, it is sufficient for high-resolution instruments (Orbitrap/FT-ICR) or when analyzing peptides with multiple cysteines (resulting in +4 or +6 Da shifts).

Proteomics_Workflowcluster_0Sample A (Control)cluster_1Sample B (Experimental)SampleAProtein Lysate AReduceAReduction (DTT)SampleA->ReduceAAlkylateAAlkylation (BAA-H2)ReduceA->AlkylateAMix1:1 MixingAlkylateA->MixSampleBProtein Lysate BReduceBReduction (DTT)SampleB->ReduceBAlkylateBAlkylation (BAA-d2)ReduceB->AlkylateBAlkylateB->MixDigestTrypsin DigestionMix->DigestLCMSLC-MS/MS AnalysisDigest->LCMSDataQuantification(ΔMass = +2.01 Da per Cys)LCMS->Data

Figure 2: Differential alkylation workflow. Parallel processing allows relative quantification of cysteine-containing peptides.

Part 3: Synthetic Utility & The Deuterium Switch

Beyond proteomics, BAA-d2 is a vital reagent in medicinal chemistry for synthesizing deuterated drugs.

3.1 Kinetic Isotope Effect (KIE)

Metabolic enzymes (like Cytochrome P450s) often degrade drugs by oxidizing C-H bonds. The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond due to a lower zero-point energy.

  • Primary KIE: If C-H bond cleavage is the rate-determining step in metabolism, replacing H with D can significantly slow down drug clearance (increase half-life).

  • Application: BAA-d2 introduces the

    
     motif, often a metabolic "soft spot" in ether or amine linkers.
    
3.2 Synthetic Example: O-Alkylation

BAA-d2 reacts with phenols or alcohols to create deuterated ether linkages:

Part 4: Experimental Protocols
4.1 Protocol: Differential Cysteine Alkylation for Proteomics

Prerequisite: Prepare stock solutions of BAA-H2 and BAA-d2 (e.g., 500 mM in water). Fresh preparation is mandatory as bromoacetic acid hydrolyzes over time.

  • Solubilization: Dissolve protein samples (100

    
    g) in denaturation buffer (6M Urea or 1% SDS, 50mM Tris-HCl, pH 8.0).
    
  • Reduction: Add DTT (Dithiothreitol) to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes to break disulfide bonds.

  • Alkylation (The Critical Step):

    • Sample A: Add BAA-H2 to 20-50 mM final concentration.

    • Sample B: Add BAA-d2 to 20-50 mM final concentration.

    • Condition: Incubate in the dark at Room Temperature for 30-45 minutes.

    • Note: Maintain pH at 8.0-8.5. If pH > 9.0, N-terminal alkylation may occur.

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to consume unreacted alkylating agent.
    
  • Processing: Proceed to cleanup (precipitation or desalting) and Trypsin digestion.

4.2 Protocol: Synthetic N-Alkylation (General)
  • Dissolve the amine substrate in an aprotic solvent (DMF or THF).

  • Add 1.1 equivalents of Base (e.g.,

    
     or DIPEA).
    
  • Add 1.05 equivalents of Bromoacetic acid-d2 dropwise at 0°C.

  • Allow to warm to RT and stir until TLC indicates completion.

  • Note: The deuterium label is non-exchangeable under standard basic workup conditions.

Part 5: Handling, Stability, & Safety[1]

Safety Warning: Bromoacetic acid-d2 is highly corrosive and a lachrymator (causes tearing).[1] It is readily absorbed through the skin and can cause severe burns.[2]

ParameterRecommendation
PPE Chemical resistant gloves (Nitrile/Neoprene), goggles, face shield, lab coat. Work in a fume hood.
Storage Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.
Light Sensitivity Protect from light to prevent homolytic cleavage of the C-Br bond.
Deuterium Exchange The

-deuteriums are generally stable. However, prolonged exposure to extremely high pH (>12) or strong Lewis acids may induce slow exchange.
References
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation.[3][4][5][6] A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158. [Link]

Technical Guide: Storage Stability and Handling of Deuterated Bromoacetic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated bromoacetic acid (e.g., Bromoacetic acid-d2,


) is a critical reagent in quantitative proteomics (e.g., TMT labeling, cysteine alkylation) and metabolic flux analysis.[1] While chemically similar to its non-deuterated counterpart, it possesses a unique vulnerability: Isotopic Scrambling .[1]

Improper storage does not merely degrade the chemical reactivity (hydrolysis); it compromises the isotopic signature, leading to "silent" data errors where the reagent remains chemically active but mass-defective.[1] This guide outlines the mechanistic causes of degradation and provides a field-validated protocol for storage and handling.

Mechanisms of Degradation

To preserve deuterated bromoacetic acid, one must mitigate two distinct degradation pathways: Chemical Hydrolysis and Isotopic Exchange .[1]

Chemical Hydrolysis (Purity Loss)

Like all


-halo acids, bromoacetic acid is susceptible to nucleophilic attack by water (

mechanism).[1] Moisture ingress leads to the formation of glycolic acid (hydroxyacetic acid) and hydrogen bromide (HBr).[1]
  • Consequence: Loss of alkylating power and acidification of the stock solution.

  • Kinetics: Accelerated by heat and light.[1]

H/D Exchange (Isotopic Loss)

This is the critical failure mode for deuterated reagents.[1] The deuterium atoms at the


-position (adjacent to the carbonyl) are acidic (

).[1] In the presence of protic solvents (water, methanol) or moisture, a keto-enol tautomerization allows the exchange of Deuterium (D) for Protium (H) from the environment.[1]
  • Mechanism: Acid/Base catalyzed enolization.[1][2]

  • Consequence: The reagent remains chemically potent (it will still alkylate proteins), but the mass shift is lost.[1] In MS experiments, this results in under-quantification or overlapping isotopic envelopes.[1]

Visualization of Degradation Pathways

DegradationPathways Reagent Bromoacetic Acid-d2 (Br-CD2-COOH) Hydrolysis Hydrolysis (SN2) Reagent->Hydrolysis + H2O Exchange Enolization & H/D Exchange Reagent->Exchange + H+ / H2O Moisture Moisture (H2O) Moisture->Hydrolysis Moisture->Exchange Glycolic Glycolic Acid-d2 (HO-CD2-COOH) + HBr Hydrolysis->Glycolic Chemical Loss Scrambled Bromoacetic Acid-d1/h1 (Br-CHD-COOH) Exchange->Scrambled Isotopic Loss

Figure 1: Dual degradation pathways.[1] Note that H/D exchange can occur without destroying the molecule's alkylating ability, creating a "silent" error.

Storage and Handling Protocols

The following protocols are designed to prevent the mechanisms described above.

The "Gold Standard" Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lower T slows both hydrolysis and enolization kinetics.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid reagent.[1]
Container Amber Glass Prevents photolytic cleavage of the C-Br bond.[1] Plastic is permeable to moisture over time.[1]
Desiccation Required Store secondary container (jar) with active desiccant (silica gel or Drierite).[1]
Cap Seal Teflon-lined / Parafilm Prevents corrosion from trace HBr fumes and ensures airtight seal.[1]
Handling "In-Use" Reagents (Critical)[1]

A common error in proteomics labs is storing "stock solutions" of bromoacetic acid.[1]

  • Rule 1: Never store aqueous stocks. Hydrolysis begins immediately.[1]

  • Rule 2: Avoid Methanol/Ethanol stocks. Protic solvents facilitate H/D exchange over time.[1]

  • Rule 3: Use Anhydrous DMSO/DMF. If a stock must be kept for short periods (hours), use high-quality anhydrous DMSO.[1]

  • Rule 4: Single-Use Aliquots. Ideally, weigh out only what is needed for the immediate experiment.

Quality Control (QC) Workflow

Before committing valuable biological samples to labeling, validate the reagent.[1]

Proton NMR ( -NMR)

This is the definitive test for isotopic purity.[1]

  • Method: Dissolve ~5mg in

    
     or 
    
    
    
    .
  • Signal: Look for a singlet at ~3.8 - 4.0 ppm (

    
    -protons).[1]
    
  • Interpretation:

    • Pure Reagent: No signal (or <1% residual H).[1]

    • Degraded Reagent: Visible singlet indicating H has replaced D.

QC Decision Logic

QCDecisionTree Start Reagent Validation VisualCheck Visual Inspection: Crystals vs. Liquid/Sludge Start->VisualCheck Sludge Discard (Hydrolyzed) VisualCheck->Sludge Wet/Yellow Crystals Proceed to NMR/MS VisualCheck->Crystals White/Dry NMR 1H-NMR Analysis Crystals->NMR SignalCheck Signal at ~3.9 ppm? NMR->SignalCheck NoSignal Pass: >99% D Use for Experiment SignalCheck->NoSignal No Peak YesSignal Fail: H/D Exchange Detected Do NOT Use SignalCheck->YesSignal Peak Present

Figure 2: QC Decision Tree. Visual inspection eliminates gross hydrolysis; NMR confirms isotopic purity.

Experimental Protocol: Cysteine Alkylation

Context: Alkylation of reduced disulfide bonds prior to trypsin digestion.[1] Safety: Bromoacetic acid is a potent vesicant (causes chemical burns).[1] Work in a fume hood.

Materials
  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (ABC).[1]

  • Alkylation Reagent: Bromoacetic acid-d2 (Freshly prepared).[1]

  • Quench: 5% Hydroxylamine or excess DTT.

Workflow
  • Reduction: Incubate protein sample with DTT (56°C, 30 min) to break disulfides.

  • Reagent Prep (Just-in-Time):

    • Weigh bromoacetic acid-d2 solid.[1]

    • Dissolve in 1M NaOH (neutralized) or 500 mM ABC to create a 500 mM stock .[1]

    • Note: The reaction is pH sensitive.[1][2] Bromoacetic acid is acidic; ensure the final buffering capacity maintains pH 8.0.[1]

  • Alkylation:

    • Add stock to sample (Final conc: 15-20 mM).

    • Incubate 20 min at Room Temp in the DARK .

    • Why Dark? Prevents iodine/free-radical formation if trace iodide is present, and prevents photolysis.[1]

  • Quenching: Add excess DTT or Hydroxylamine to consume unreacted reagent.

  • Processing: Proceed immediately to digestion or cleanup (SP3/FASP) to remove byproducts.[1]

References

  • Zhang, Z., & Smith, D. L. (1993).[1] Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation.[1] Protein Science, 2(4), 522–531.[1] (Contextual grounding for H/D exchange mechanisms).

  • Dawson, H. M., & Dyson, N. B. (1933).[1][3] The hydrolysis of bromoacetic acid.[1][3][4] Journal of the Chemical Society.[1][3] (Foundational kinetics of hydrolysis).

Sources

Suppliers and price comparison for Bromoacetic acid-d2

Strategic Sourcing Guide: Bromoacetic Acid-d2 ( )

Technical Brief & Market Analysis for Drug Development

Executive Summary: The "Deuterium Tax" & Smart Sourcing

For researchers in metabolic stability profiling and proteomic labeling, Bromoacetic acid-d2 (CAS 41830-86-8) is a critical alkylating agent. However, a direct market analysis reveals a massive price disparity driven by nomenclature and isotopic specificity.

The Senior Scientist's Insight: The market distinguishes strictly between Bromoacetic acid-d2 (BrCD₂COOH) and Bromoacetic acid-d3 (BrCD₂COOD).

  • Strict d2 (CAS 41830-86-8): Extremely expensive (~$1,800/g). Often custom-synthesized.

  • Standard d3 (CAS 14341-48-1): Commodity priced (~$250/g).

  • The Hack: In any protic solvent (water, methanol) or buffered biological system, the acidic deuteron of d3 exchanges instantly with the solvent. If your application is aqueous (e.g., proteomics, metabolic assays), buying d3 is functionally identical to buying d2, but at ~15% of the cost.

This guide analyzes suppliers for both, providing the technical justification to help you avoid unnecessary expenditure.

Technical Specifications & Critical Quality Attributes (CQA)

When sourcing this reagent, "purity" is a two-dimensional metric: Chemical Purity (CP) and Isotopic Enrichment (IE).

AttributeSpecificationRationale (Causality)
Chemical Structure Br-CD₂-COOHAlpha-carbon deuteration is the target for kinetic isotope effects (KIE).
Isotopic Enrichment ≥ 98 atom % D<98% introduces complex multiplet signals in NMR and complicates MS deconvolution in proteomics.
Chemical Purity ≥ 98% (CP)Impurities (e.g., bromoacetyl bromide) can cause non-specific alkylation in protein labeling.
Appearance White to off-white crystalsYellowing indicates decomposition (liberation of

or HBr).
Hygroscopicity HighMust be stored in desiccated conditions. Water absorption lowers effective concentration and accelerates hydrolysis.

Supplier Landscape & Price Comparison

The following data reflects current market list prices for research-grade quantities. Prices are estimated based on Q1 2025 data and subject to fluctuation.

Tier A: Strict d2 (CAS 41830-86-8)

Target Audience: Anhydrous synthesis requiring protonated acid headgroup.

SupplierSKUPack SizePrice (Est.)Lead Time
CymitQuimica 41830-86-81 g€1,7032-3 Weeks
Toronto Research Chem (TRC) B679082100 mgInquire (High)Stock/Lead
LGC Standards TRC-B679082100 mgInquireStock
Tier B: The d3 Alternative (CAS 14341-48-1)

Target Audience: Proteomics, Aqueous Chemistry, Metabolic Studies. Note: In aqueous solution, BrCD₂COOD

SupplierSKUPack SizePrice (Est.)Lead Time
CDN Isotopes D-51991 g$244 USDStock
CDN Isotopes D-51995 g$800 USDStock
Sigma-Aldrich 4882245 g~$1,200 USDStock
Cambridge Isotope Labs DLM-something*1 g~$300 USDStock

> Recommendation: For 90% of applications, CDN Isotopes (Product D-5199) offers the best price-to-utility ratio.

Decision Logic: Which Isotope to Buy?

Do not default to the exact CAS number without analyzing your solvent system. Use this logic flow to determine if you can use the cost-effective d3 variant.

ProcurementLogicStartRequirement: Bromoacetic Acid-d2SolventCheckWhat is your reaction solvent?Start->SolventCheckProticProtic (Water, MeOH, Buffer)OR Aqueous Workup plannedSolventCheck->Protic AqueousAproticAnhydrous / Aprotic(DCM, THF, DMF)SolventCheck->Aprotic AnhydrousBuyD3BUY d3 Variant (CAS 14341-48-1)~ $250 / g(Acidic D exchanges with solvent)Protic->BuyD3 D/H Exchange occurs anywayExchangeCheckCan you tolerateAcidic Deuterium (D+)?Aprotic->ExchangeCheckExchangeCheck->BuyD3 Yes, D+ is fineBuyD2BUY Strict d2 (CAS 41830-86-8)~ $1,700 / g(Required for specific mechanism)ExchangeCheck->BuyD2 No, need -COOH

Caption: Decision matrix for selecting between high-cost d2 and cost-effective d3 based on solvent compatibility.

Procurement & Quality Assurance Protocol

Trust but verify. Deuterated reagents are prone to H/D exchange if stored improperly (e.g., loose caps in humid freezers). Upon receipt, perform this self-validating NMR protocol.

Protocol: Incoming Goods Isotopic Verification

Objective: Confirm >98% D enrichment at the alpha-carbon.

Materials:

  • Reagent: Bromoacetic acid-d2/d3 sample (~10 mg).

  • Solvent:

    
     (99.9% D) or 
    
    
    .
  • Internal Standard (IS): Maleic Acid (trace) or Sodium Benzoate.

Methodology:

  • Sample Prep: Dissolve 10 mg of Bromoacetic acid in 600 µL of solvent. Add 1 mg of IS.

  • Acquisition: Run a standard 1H-NMR (16 scans min).

  • Analysis (The "Residual Proton" Check):

    • Target Region: Look at 3.8 - 4.0 ppm (Chemical shift for

      
      ).
      
    • Expectation: In a >98% D product, this region should be effectively silent (flat baseline).

    • Quantification: If a peak appears, integrate it against the Internal Standard protons.

    • Calculation:

      
      
      Where 
      
      
      (for the
      
      
      group).
  • Pass Criteria: Residual H signal < 2.0%.

Application Context: Why This Reagent?

Proteomics (ICAT/SILAC alternative)

Bromoacetic acid-d2 is used to alkylate cysteine residues in proteins. By reacting one sample with standard Bromoacetic acid (H2) and another with the deuterated form (d2), researchers create a mass shift of +2 Da per cysteine.

  • Advantage: Allows quantitative comparison of protein abundance between two biological states using Mass Spectrometry.

Deuterium Switch (Drug Design)

Replacing Hydrogen with Deuterium at metabolic "hotspots" (typically alpha to a carbonyl or halogen) slows down CYP450-mediated metabolism due to the Primary Kinetic Isotope Effect (KIE).

  • Mechanism: The C-D bond is stronger than the C-H bond. If C-H bond cleavage is the rate-determining step in metabolism, deuteration can significantly extend the drug's half-life (

    
    ).
    

References

  • Gant-Branum, R. L., et al. (2009). Proteomic Applications of Isotopic Labeling. Journal of Proteome Research.

Methodological & Application

Application Note: A Practical Guide to Solid-Phase Peptoid Synthesis Using Deuterated Bromoacetic Acid for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Peptoids as a Versatile Peptidomimetic Platform

Peptoids, or poly-N-substituted glycines, are a significant class of bio-inspired polymers that mimic the structure of peptides but feature side chains appended to the backbone nitrogen atom rather than the α-carbon.[1][2] This structural distinction renders them highly resistant to proteolytic degradation, a common limitation of therapeutic peptides, thereby enhancing their in-vivo stability.[3] The synthetic accessibility of peptoids allows for the creation of vast, chemically diverse libraries, making them an invaluable tool in drug discovery, materials science, and diagnostics.[4]

The most robust and widely adopted method for their creation is the solid-phase "submonomer" synthesis strategy developed by Zuckermann et al.[5][6] This technique builds the polymer chain in a stepwise fashion on a solid resin support through a simple, iterative two-step cycle: an acylation reaction followed by a nucleophilic displacement.[1][2][6] This approach offers exceptional control over the sequence and allows for the incorporation of a vast array of side chains from commercially available primary amines.[5][7]

This application note provides a detailed protocol and the underlying scientific rationale for the solid-phase synthesis of peptoids, with a specific focus on the use of Bromoacetic acid-d2 . The incorporation of this deuterated sub-monomer serves as a powerful tool for stable isotope labeling, enabling precise downstream analysis and quantification by mass spectrometry.

The "Why": Core Principles of the Submonomer Method and Deuterium Labeling

A successful synthesis relies on understanding the causality behind each step. The submonomer method's elegance lies in its simplicity and efficiency.

  • Solid-Phase Support: The synthesis begins with an inert polymeric resin (e.g., Rink Amide resin), which acts as an anchor for the growing peptoid chain. This solid support is crucial as it allows for the use of excess reagents to drive reactions to completion, with subsequent purification being a simple matter of filtration and washing.[1] The choice of resin dictates the C-terminal functionality of the final product; Rink Amide resin, for instance, yields a C-terminal amide upon cleavage, which often mimics the peptide bond in a larger protein context.[8]

  • The Two-Step Iterative Cycle:

    • Acylation: The cycle begins with the acylation of the terminal secondary amine on the resin. Bromoacetic acid-d2 is activated in situ by a carbodiimide, typically N,N'-diisopropylcarbodiimide (DIC). DIC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the resin-bound amine to form a new amide bond, extending the backbone by one deuterated glycine unit.[1][6]

    • Displacement: The second step involves the nucleophilic displacement of the bromide atom by a primary amine (R-NH₂). This reaction introduces the desired side chain and simultaneously generates the secondary amine required for the next acylation cycle.[1][6] The efficiency of this step is high, accommodating a wide diversity of primary amines.[7]

  • The Role of Bromoacetic Acid-d2: The primary motivation for using bromoacetic acid-d2 is to introduce a stable, non-radioactive isotopic label into the peptoid backbone. The two deuterium atoms replace the two protons on the α-carbon of the glycine unit. This mass shift (+2 Da per deuterated monomer) is easily detectable by mass spectrometry and offers several analytical advantages:

    • Internal Standard: A deuterated peptoid can serve as an ideal internal standard for quantitative mass spectrometry assays (e.g., LC-MS/MS), as it co-elutes with the non-labeled analyte but is distinguishable by its mass.

    • Mechanistic Studies: It allows researchers to track the fate of the peptoid in complex biological systems, differentiating it from endogenous molecules.

    • Structural Analysis: The deuterium label can be a useful probe in advanced NMR spectroscopic studies.

The overall workflow is a robust system where each step prepares the substrate for the next, culminating in the cleavage of the final, purified product from the solid support.

Workflow of Solid-Phase Peptoid Synthesis

G cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Acylation Step A: Acylation (Bromoacetic acid-d2, DIC in DMF) Deprotect->Acylation Start Cycle 1 Wash1 Wash (DMF) Acylation->Wash1 Displacement Step B: Displacement (Primary Amine in NMP/DMF) Wash1->Displacement Wash2 Wash (DMF) Displacement->Wash2 Wash2->Acylation Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze Final Final Product: Deuterated Peptoid Analyze->Final

Caption: Overall workflow for solid-phase peptoid synthesis using the submonomer method.

Detailed Experimental Protocol

This protocol is designed for a standard 0.10 mmol synthesis scale. All steps should be performed in a fritted glass reaction vessel under a nitrogen atmosphere or in a disposable polypropylene cartridge.[1]

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Rink Amide MBHA ResinSolid support for C-terminal amideNovaBiochem®
Fmoc-Rink Amide LinkerLinker for attaching first amineMerck/Millipore
Bromoacetic acid-d2 Deuterated sub-monomer Sigma-Aldrich, C/D/N Isotopes
N,N'-Diisopropylcarbodiimide (DIC)Activating agent for acylationSigma-Aldrich
Primary Amines (various)Side chain precursorsCommercially available
N,N-Dimethylformamide (DMF)Primary solventHPLC Grade
N-Methyl-2-pyrrolidone (NMP)Solvent for displacement stepAnhydrous
PiperidineFmoc deprotection agentReagent Grade
Trifluoroacetic Acid (TFA)Cleavage reagentReagent Grade
Triisopropylsilane (TIS)Cation scavenger for cleavageSigma-Aldrich
Dichloromethane (DCM)Resin washing solventHPLC Grade
Diethyl Ether (cold)Product precipitationAnhydrous
Reagent Preparation
  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Acylation Solution: 0.6 M Bromoacetic acid-d2 in DMF.

  • Amine Solution: 1.0 M primary amine in NMP or DMF. Note: Some amines may require gentle heating to fully dissolve.[7]

Synthesis Procedure

Step 1: Resin Preparation and Deprotection

  • Place 100-150 mg of Rink Amide resin (~0.1 mmol) into the reaction vessel.

  • Swell the resin by washing with DMF (3 x 2 mL).

  • Add 2 mL of Deprotection Solution (20% piperidine/DMF) to the resin. Agitate gently for 3 minutes. Drain.

  • Repeat the deprotection step with a fresh 2 mL of solution, agitating for 12 minutes. Drain.[6]

  • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.

Step 2: The First Monomer Cycle

The Submonomer Reaction Cycle

Caption: The two-step chemical reaction for incorporating a deuterated monomer.

  • Acylation (Step A):

    • To the washed resin, add 1 mL of 0.6 M Bromoacetic acid-d2 solution (0.6 mmol).

    • Add 95 µL of neat DIC (0.6 mmol). Note: Some protocols use a slight sub-equivalent amount of DIC.[1]

    • Agitate the reaction for 20-30 minutes at room temperature.[6] Drain the solution.

    • Wash the resin with DMF (4 x 2 mL).

  • Displacement (Step B):

    • Add 1 mL of the 1.0 M primary amine solution (1.0 mmol) to the resin.

    • Agitate for 30-120 minutes. Reaction time depends on the steric bulk and nucleophilicity of the amine. For difficult amines, gentle heating to 35°C can improve efficiency.[1]

    • Drain the solution and wash the resin thoroughly with DMF (4 x 2 mL).

Step 3: Chain Elongation

  • Repeat the Acylation (Step A) and Displacement (Step B) cycle for each subsequent monomer until the desired peptoid sequence is complete.

Step 4: Cleavage and Product Isolation

  • After the final wash, perform an additional wash with DCM (3 x 2 mL) and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add 2 mL of the cleavage cocktail to the dry resin in a sealed vial.[1]

  • Gently agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate into a 15 mL conical tube.

  • Precipitate the crude peptoid by adding the TFA filtrate to ~10 mL of ice-cold diethyl ether. A white precipitate should form.[9]

  • Centrifuge the tube (e.g., 4000 rpm for 5 min), decant the ether, and wash the pellet with fresh cold ether two more times to remove scavengers.

  • Dry the final white pellet under vacuum to yield the crude deuterated peptoid.

Characterization and Quality Control

  • Purity Analysis (RP-HPLC): The crude product should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity. A standard gradient of water and acetonitrile (both containing 0.1% TFA) is typically used.[3][10]

  • Identity Confirmation (Mass Spectrometry): The identity and successful incorporation of the deuterium label are confirmed by mass spectrometry (ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated mass of the peptoid, including the +2 Da mass shift for each bromoacetic acid-d2 monomer incorporated.[11] Comparing the mass spectrum to that of an unlabeled analogue provides definitive proof of successful deuteration.

Field-Proven Insights and Troubleshooting

  • Incomplete Reactions: If coupling efficiency drops, especially for longer peptoids (>20 residues), consider increasing the displacement reaction time or temperature.[1] For particularly difficult amines, using a higher concentration (e.g., 2 M) can be beneficial.

  • Solvent Quality: Use high-purity, anhydrous solvents (especially for the amine displacement step) to prevent unwanted side reactions. DMF can degrade to form dimethylamine, which can cap the growing chain; use fresh bottles.

  • Amine Quality: Primary amines in the form of HCl salts must be free-based before use.[1]

  • Cleavage Issues: Some side chains may be sensitive to the strong acid of the cleavage cocktail. The inclusion of scavengers like TIS is critical to prevent re-attachment of protecting groups or modification of sensitive residues like Tryptophan.[9]

References

  • Knight, A. S., et al. (2011). Solid-Phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. Available at: [Link]

  • Hudson, R., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Available at: [Link]

  • Tran, H., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. National Institutes of Health (NIH). Available at: [Link]

  • Hudson, R., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • JoVE. (2022). Solid-phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly. YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. Available at: [Link]

  • All-Sabbagh, A. K., et al. (2012). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. National Institutes of Health (NIH). Available at: [Link]

  • Canadian Peptide and Protein Centre. (n.d.). Peptide Cleavage from Resin Protocol. CDN. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Reddit r/Chempros. (2022). Need basic tips for peptide/peptoid synthesis!. Reddit. Available at: [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. CEM Corporation. Available at: [Link]

Sources

Application Note: Synthesis of Deuterated Peptidomimetics via the Sub-Monomer Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the protocol for synthesizing deuterated N-substituted glycines (peptoids) and peptidomimetics using the solid-phase sub-monomer method. While traditional Solid-Phase Peptide Synthesis (SPPS) requires expensive, pre-protected deuterated amino acids (e.g., Fmoc-Leu-d10-OH), the sub-monomer method allows for the introduction of deuterium labels using inexpensive deuterated primary amines .

This approach is critical for Kinetic Isotope Effect (KIE) studies to improve metabolic stability (DMPK) and for reducing spectral complexity in NMR structural studies. By building the monomer unit in situ, researchers can access a vast library of deuterated side chains at a fraction of the cost of traditional methods.

Introduction: The Deuterium Advantage

In modern drug development, the strategic replacement of hydrogen with deuterium (Deuterium Switch) is a validated method to improve a drug's pharmacokinetic profile without altering its binding affinity.

  • Metabolic Stability: Carbon-Deuterium (C-D) bonds are shorter and stronger than C-H bonds.[1] Replacing metabolic "soft spots" (sites of P450 oxidation) with deuterium can significantly reduce clearance rates (Kinetic Isotope Effect).

  • Cost Efficiency: The sub-monomer method utilizes simple deuterated amines (e.g.,

    
    -methylamine, 
    
    
    
    -cyclohexylamine) as the source of the side chain. These reagents are often 10-100x cheaper than their Fmoc-protected amino acid counterparts.
Comparison of Deuteration Strategies
FeatureTraditional SPPS (Monomer Method)Sub-Monomer Method (Peptoids)
Building Block Fmoc-Protected Amino AcidBromoacetic Acid + Primary Amine
Deuterium Source Custom synthesized Fmoc-AA-d(n)Commercially available Amine-d(n)
Cost High ($500 - $2000 / gram)Low ($50 - $200 / gram)
Flexibility Limited by commercial availabilityHigh (Any primary amine can be used)
Backbone Structure Peptide (Amide H)Peptoid (N-substituted Glycine)

Mechanism of Action: The Two-Step Cycle

Unlike SPPS, which couples a full amino acid in one step, the sub-monomer method builds the residue in two steps:[2]

  • Acylation: A bromoacetyl group is attached to the N-terminus of the resin-bound chain.[2]

  • Displacement: A deuterated primary amine displaces the bromide via an

    
     reaction, installing the side chain and regenerating the secondary amine for the next cycle.
    

SubMonomerCycle Start Resin-Amine (NH) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-N-COCH2-Br (Bromoacetylated) Acylation->Intermediate Forms Electrophile Displacement Step 2: Displacement (Deuterated Amine R-NH2) Intermediate->Displacement SN2 Reaction Product Resin-N(R)-Gly (Elongated Chain) Displacement->Product Installs Side Chain Product->Acylation Repeat Cycle

Figure 1: The iterative sub-monomer cycle. Step 1 installs the backbone; Step 2 installs the deuterated side chain.

Detailed Protocol

Materials & Reagents[2]
  • Solid Support: Rink Amide resin (0.6–0.7 mmol/g loading) is recommended for C-terminal amides.

  • Acylation Reagents: Bromoacetic acid (0.6 M in DMF), N,N'-Diisopropylcarbodiimide (DIC).[3]

  • Displacement Reagents: Deuterated primary amines (e.g., Methylamine-

    
    , Isopropylamine-
    
    
    
    , Benzylamine-
    
    
    ). Prepare as 1.0–2.0 M solutions in N-methylpyrrolidone (NMP).[3]
  • Solvents: DMF (peptide synthesis grade), DCM, NMP.

Experimental Workflow
Step 0: Resin Preparation
  • Weigh appropriate amount of Rink Amide resin (typically 100 mg for small scale).

  • Swell in DMF for 20 minutes.

  • Deprotect Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min).

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

Step 1: Bromoacetylation (The Backbone)

Goal: Create an electrophilic site on the N-terminus.

  • Add 1.2 mL of 0.6 M Bromoacetic acid in DMF to the resin.

  • Add 0.2 mL of DIC (activator).

  • Agitate (shake/vortex) at room temperature for 20 minutes .

    • Note: The reaction is exothermic; ensure the vessel is vented.

  • Drain and wash resin rapidly with DMF (5x) to remove excess bromoacetic acid.

Step 2: Displacement (The Deuteration Step)

Goal: Install the deuterated side chain via nucleophilic substitution.

  • Add 1.5 mL of the Deuterated Amine solution (1.0–2.0 M in NMP) to the bromoacetylated resin.

    • Critical: Ensure the amine is in excess (typically 10-20 equivalents) to drive the

      
       reaction to completion.
      
  • Agitate at room temperature for 30–60 minutes .

    • Optimization: For sterically hindered amines (e.g., deuterated t-butyl amines), extend time to 2 hours or heat to 35°C.

  • Drain and wash resin thoroughly: DMF (5x), DCM (3x), DMF (3x).[2]

  • QC Check: Perform a Chloranil test (for secondary amines). A blue/green beads result indicates a successful displacement (presence of secondary amine).

Step 3: Iteration

Repeat Steps 1 and 2 until the desired sequence length is achieved.

Step 4: Cleavage
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water .

  • Agitate for 20–30 minutes. (Peptoids cleave faster than peptides).

  • Filter resin and collect filtrate.

  • Evaporate TFA under nitrogen flow; precipitate crude product in cold diethyl ether.

Quality Control & Validation

Verification of deuterium incorporation is performed via LC-MS (ESI).

  • Mass Shift Calculation: Calculate the expected mass shift based on the number of deuterium atoms.

    • Example: N-(methyl-

      
      )glycine unit.
      
    • Standard Sarcosine residue MW: 71.0 Da.

    • Deuterated Sarcosine (

      
      ) residue MW: 74.0 Da.
      
    • Target Mass:

      
      .
      
  • Purity: Analyze by RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Deuterated compounds typically co-elute or elute slightly earlier than their protium analogs due to the slightly smaller hydrophobic volume of C-D bonds.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Incomplete Coupling (Step 2) Steric hindrance of the deuterated amine.Increase amine concentration to 2M; extend reaction time; use microwave irradiation (50°C, 10 min).
N-Terminal Truncation Diketopiperazine (DKP) formation.This occurs at the di-peptoid stage. Avoid leaving the resin in the di-mer state for long periods. Proceed immediately to the 3rd residue acylation.
Low Yield Hydrolysis of Bromoacetyl bromide (if used).Use Bromoacetic acid + DIC (in situ activation) instead of acid halides to minimize side reactions.

References

  • Original Method Description: Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992).[2][4][5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[3][6][2][7] Journal of the American Chemical Society.[5][7]

  • Sub-Monomer Protocol Review: Connolly, M. D., et al. (2021).[6] Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology.

  • Deuterium in Drug Discovery: Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.

  • Metabolic Stability Applications: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

Sources

Preparation of deuterated carboxymethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of carboxymethyl groups (–CH₂COOH) is a critical modification in drug development, often used to improve solubility or generate active metabolites (e.g., Cetirizine from Hydroxyzine). In the context of bioanalysis and DMPK (Drug Metabolism and Pharmacokinetics), deuterated carboxymethyl derivatives (–CD₂COOH) serve as essential internal standards for LC-MS/MS quantification and as mechanistic probes to study metabolic hotspots (Kinetic Isotope Effect).

This guide outlines the direct alkylation protocol using Bromoacetic acid-d3. Unlike standard organic synthesis, isotopic labeling requires strict adherence to anhydrous conditions and controlled pH to prevent the catastrophic "back-exchange" of deuterium atoms at the


-carbon position.

Strategic Reagent Selection

Choosing the right alkylating agent is the first step in ensuring isotopic purity.

ReagentReactivityIsotopic StabilityRecommendation
Chloroacetic acid-d3 LowHighAvoid. Requires high heat, which promotes H/D exchange.
Bromoacetic acid-d3 Optimal High Preferred. Balances reactivity (S_N2) with stability.
Iodoacetic acid-d3 HighLowCaution. Light-sensitive; iodine is a good leaving group but the reagent degrades quickly.
Ethyl Bromoacetate-d2 HighModerateAlternative. Useful for solubility, but requires a hydrolysis step that risks H/D scrambling.

Expert Insight: We prioritize Bromoacetic acid-d3 (free acid) over the ester forms. Using the free acid allows for a direct, one-step transformation. Ester routes require a subsequent hydrolysis step (basic or acidic), which exposes the highly acidic


-deuteriums to protic solvents, significantly increasing the risk of isotopic dilution.

Critical Control Point: The -Proton Exchange

The methylene protons (


 to the carbonyl) in carboxymethyl groups are acidic (

for esters, but lower in reaction intermediates). In the presence of a base and a protic source (like moisture in the air or wet solvents), these Deuteriums (D) will rapidly exchange with Hydrogens (H).

The Golden Rule:

"Once the Deuterium is on, keep the water off." Perform all reactions in anhydrous solvents. If aqueous workup is necessary, keep it cold (


C) and acidic (pH < 4) whenever possible.

Experimental Protocols

Protocol A: O-Carboxymethylation (Phenolic Substrates)

Target Application: Synthesis of deuterated ether metabolites (e.g., for aspirin or paracetamol derivatives).

Materials:

  • Substrate: Phenolic compound (1.0 eq)

  • Reagent: Bromoacetic acid-d3 (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 eq)
    
  • Solvent: DMF (Anhydrous, 99.8%) or Acetone (for lower boiling point)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Phenolic substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.5 eq).
    
    • Note: We use 2.5 equivalents because the first equivalent neutralizes the carboxylic acid of the reagent, and the second deprotonates the phenol. The 0.5 excess ensures driving force.

  • Alkylation: Add Bromoacetic acid-d3 (1.2 eq) dropwise via syringe.

    • Tip: If the reagent is solid, dissolve it in a minimal amount of anhydrous DMF first.

  • Reaction: Heat to 60°C. Monitor by LC-MS (looking for M+60 mass shift: +58 for carboxymethyl, +2 for D2).

    • Time: Typically 2–4 hours. Avoid overnight heating to minimize back-exchange.

  • Quench & Workup (Crucial Step):

    • Cool reaction to 0°C.

    • Slowly add 1N HCl (cold) until pH

      
       2. Do not use basic workup.
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
Protocol B: N-Carboxymethylation (Secondary Amines)

Target Application: Creating zwitterionic standards (e.g., Cetirizine-d2).

Materials:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: Bromoacetic acid-d3 (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.2 eq)

  • Solvent: Acetonitrile (ACN), Anhydrous

Step-by-Step Workflow:

  • Dissolution: Dissolve amine in ACN under Nitrogen.

  • Base Addition: Add DIPEA (2.2 eq).

  • Reagent Addition: Add Bromoacetic acid-d3 (1.1 eq) at Room Temperature (RT).

  • Reaction: Stir at RT. N-alkylation is faster than O-alkylation; heat is rarely needed and should be avoided to prevent quaternary ammonium formation.

  • Purification:

    • Precipitation is preferred over aqueous extraction.

    • Add cold Diethyl Ether to the reaction mixture. The zwitterionic product often precipitates.

    • Filter and wash with cold Ether.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for synthesis and the critical pathways to avoid isotopic loss.

G Start Target Molecule (Phenol/Amine) Reagent Select Reagent: Bromoacetic Acid-d3 Start->Reagent Condition Anhydrous Condition (Argon/N2) Reagent->Condition Must be dry Reaction S_N2 Reaction (DMF, 60°C) Condition->Reaction Risk RISK: H/D Exchange (Basic Aqueous Media) Reaction->Risk Basic Workup (AVOID) Product Deuterated Product (-CD2COOH) Reaction->Product Acidic Workup Risk->Product Low Isotopic Purity

Caption: Workflow logic emphasizing the critical path (Green) vs. the risk path (Red) for H/D exchange.

Quality Control & Validation

Every batch must be validated for both chemical purity and isotopic enrichment.

  • Mass Spectrometry (MS):

    • Check for the molecular ion

      
      .
      
    • Isotopic Enrichment Calculation: Compare the intensity of the

      
       peak (Target) vs. the 
      
      
      
      and
      
      
      peaks.
    • Acceptance Criteria:

      
      .[1][2]
      
  • NMR Spectroscopy (

    
     vs 
    
    
    
    ):
    • 
      -NMR:  The signal for the methylene protons (
      
      
      
      ) around
      
      
      4.5 ppm must be absent (silent).
    • 
      -NMR:  Look for the characteristic quintet  signal of the carbon attached to deuterium (due to C-D coupling, 
      
      
      
      ). This confirms the carbon is deuterated.[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Significant

or

peak in MS
Moisture in solvent or Basic workupUse fresh anhydrous DMF. Switch to acidic workup (pH 2).
Low Yield Dianion formation poorEnsure 2.5+ eq of base is used (one for acid, one for phenol).
By-product: Esterification Phenol reacting with Carboxyl groupAvoid carbodiimide coupling agents. Stick to alkylation (S_N2).

References

  • Gantt, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health (PMC). [Link]

  • PubChem. (2025).[1][2] Bromoacetic acid-d3 Compound Summary. National Library of Medicine. [Link]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: A New Tool for an Old Element. Journal of Medicinal Chemistry. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Navigating Deuterium Stability: A Technical Guide to Preventing Scrambling in Bromoacetic Acid-d2 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in isotopic labeling: preventing deuterium scrambling during reactions with bromoacetic acid-d2. As Senior Application Scientists, we understand that maintaining isotopic purity is paramount for the success of your research, from mechanistic studies to the development of next-generation therapeutics. This resource is designed to provide not only procedural guidance but also a deep understanding of the underlying chemical principles governing deuterium stability.

I. Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What is deuterium scrambling and why is it a concern with bromoacetic acid-d2?

Deuterium scrambling, or H/D exchange, is a chemical process where deuterium atoms on a labeled molecule are unintentionally replaced by hydrogen atoms from the reaction environment (e.g., solvents, reagents).[1][2] With bromoacetic acid-d2 (BrCD₂COOH), the deuterium atoms are located on the α-carbon, adjacent to the carbonyl group. These α-deuteriums are susceptible to exchange because of the acidity of the corresponding C-H bonds in the non-deuterated analogue.[2][3] This scrambling compromises the isotopic purity of your starting material and subsequent products, potentially leading to inaccurate experimental results and complications in analyses like NMR and mass spectrometry.[4][5][6]

Q2: What is the primary mechanism behind deuterium scrambling in bromoacetic acid-d2?

The principal mechanism is enolization, which can be catalyzed by either acid or base.[3][7][8]

  • Base-catalyzed scrambling: A base can abstract an α-deuteron to form an enolate intermediate. This enolate is stabilized by resonance. If there are any proton sources in the reaction mixture (even trace amounts of water), the enolate can be protonated upon tautomerization back to the keto form, resulting in the replacement of a deuterium with a hydrogen.[3][8]

  • Acid-catalyzed scrambling: In the presence of an acid, the carbonyl oxygen is protonated, making the α-deuterons more acidic. A weak base (like the solvent) can then remove a deuteron to form an enol. Tautomerization back to the keto form can incorporate a proton from the acidic medium.[9][10]

Q3: Can the reaction conditions themselves promote scrambling?

Absolutely. Elevated temperatures, prolonged reaction times, and the presence of even catalytic amounts of acid or base can significantly increase the rate of H/D exchange.[1] The choice of solvent is also critical; protic solvents (e.g., water, alcohols) are direct sources of exchangeable protons and should be avoided or used with extreme caution.[5]

Q4: How can I detect if deuterium scrambling has occurred in my reaction?

Several analytical techniques can be employed to assess the isotopic purity of your compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of residual protons at the deuterated positions.[6][11] The appearance or integration of a signal where a deuterium should be is a clear indicator of scrambling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can reveal changes in the isotopic distribution of your molecule.[6][12] A decrease in the abundance of the desired deuterated isotopologue and an increase in lighter isotopologues points to scrambling.[6]

II. Troubleshooting Guide: Proactive and Reactive Strategies

This section provides actionable solutions to common problems encountered during reactions with bromoacetic acid-d2.

Issue 1: Significant loss of deuterium observed in the final product.
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Protic Solvents Use anhydrous, aprotic solvents (e.g., THF, dioxane, acetonitrile, toluene). Ensure solvents are rigorously dried before use.Protic solvents contain exchangeable protons (O-H, N-H) that can readily participate in H/D exchange with the enol or enolate intermediate.[5]
Trace Water in Reagents or Glassware Dry all reagents thoroughly. Flame-dry glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).Water is a common source of protons that can lead to significant scrambling, even in small amounts.[5]
Basic or Acidic Reaction Conditions If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in moderation). If acidity is unavoidable, consider using a deuterated acid (e.g., DCl, D₂SO₄) to maintain a deuterium-rich environment.[7]Strong bases and acids are potent catalysts for enolization, the primary pathway for scrambling.[1][7] Using deuterated acids can help mitigate scrambling by providing a source of deuterons instead of protons.
Elevated Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.H/D exchange reactions, like most chemical reactions, are accelerated by heat. Lowering the temperature slows down the rate of enolization and subsequent scrambling.
Prolonged Reaction Time Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it as soon as it reaches completion.The longer the reaction is allowed to proceed, the greater the opportunity for deuterium scrambling to occur, especially under non-ideal conditions.
Issue 2: Inconsistent levels of deuteration from batch to batch.
Potential Cause Troubleshooting Action Scientific Rationale
Variability in Solvent/Reagent Purity Use solvents and reagents from the same lot or from a supplier that provides a detailed certificate of analysis, including water content.Inconsistent levels of protic impurities can lead to variable degrees of scrambling between different reaction runs.
Inconsistent Reaction Setup and Handling Standardize your experimental procedure, including the method and duration of drying glassware and reagents, and the handling of hygroscopic materials.Meticulous and consistent experimental technique is crucial for reproducible results in sensitive reactions like those involving isotopic labeling.[13]
Atmospheric Moisture Contamination Perform the reaction under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox).Ambient moisture can be a significant source of protons, leading to unpredictable levels of scrambling.[5]

III. Experimental Protocols and Methodologies

Protocol 1: General Procedure for Minimizing Deuterium Scrambling in an Alkylation Reaction with Bromoacetic Acid-d2

This protocol outlines a general workflow for the alkylation of a generic nucleophile (Nu-H) with bromoacetic acid-d2, emphasizing the steps crucial for preserving isotopic integrity.

Materials:

  • Bromoacetic acid-d2 (ensure high isotopic purity from the supplier)

  • Anhydrous aprotic solvent (e.g., THF, distilled from sodium/benzophenone)

  • Anhydrous, non-nucleophilic base (e.g., Proton Sponge)

  • Nucleophile (Nu-H)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried glassware

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Flame-dry all glassware under vacuum prep2 Dry solvent and reagents rigorously prep1->prep2 Cool under Ar/N2 react1 Dissolve nucleophile and base in anhydrous solvent react2 Cool reaction mixture (e.g., 0°C) react1->react2 react3 Slowly add Bromoacetic acid-d2 solution react2->react3 react4 Monitor reaction by TLC/LC-MS react3->react4 workup1 Quench reaction with D₂O or aprotic solvent workup2 Perform extraction with anhydrous solvents workup1->workup2 workup3 Dry organic layer over anhydrous Na₂SO₄ workup2->workup3 workup4 Purify by column chromatography (anhydrous conditions) workup3->workup4 analysis1 ¹H NMR analysis2 Mass Spectrometry cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_analysis cluster_analysis cluster_workup->cluster_analysis caption Workflow for Deuterium-Preserving Alkylation

Caption: Workflow for Deuterium-Preserving Alkylation

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve the nucleophile and the non-nucleophilic base in the solvent. Cool the mixture to the desired temperature (e.g., 0 °C or lower).

  • Substrate Addition: Slowly add a solution of bromoacetic acid-d2 in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a small amount of D₂O or an aprotic solvent. Avoid using H₂O for quenching to prevent back-exchange during workup.[14]

  • Workup: Perform an extractive workup using anhydrous organic solvents and brine. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Purify the product by flash column chromatography using a pre-dried silica gel and anhydrous eluents.

  • Analysis: Characterize the purified product by ¹H NMR and mass spectrometry to confirm the retention of deuterium.[11][15]

IV. The Underlying Science: Kinetic Isotope Effect

The stability of the C-D bond compared to the C-H bond plays a crucial role in mitigating scrambling. This is due to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond has a higher activation energy and is therefore slower than the cleavage of a C-H bond.[16][17][18] By understanding and leveraging the KIE, you can design reaction conditions that favor the desired reaction pathway over the undesired H/D exchange.

Decision Diagram for Minimizing Scrambling:

G start Reaction with Bromoacetic Acid-d2 q_base Is a base required? start->q_base a_yes_base Use non-nucleophilic, sterically hindered base q_base->a_yes_base Yes a_no_base Proceed with neutral conditions if possible q_base->a_no_base No q_solvent What is the optimal solvent? a_yes_base->q_solvent a_no_base->q_solvent a_aprotic Use anhydrous aprotic solvent q_solvent->a_aprotic Aprotic a_protic AVOID if possible. If necessary, use deuterated solvent (e.g., D₂O, MeOD) q_solvent->a_protic Protic q_temp Reaction Temperature? a_aprotic->q_temp a_protic->q_temp a_low_temp Run at lowest feasible temperature q_temp->a_low_temp Low a_high_temp Increased risk of scrambling. Monitor closely. q_temp->a_high_temp Elevated end Proceed to Workup & Analysis a_low_temp->end a_high_temp->end caption Decision-Making for Scrambling Prevention

Caption: Decision-Making for Scrambling Prevention

By carefully considering each of these factors, you can create a robust experimental design that maximizes the isotopic purity of your valuable deuterated products.

V. References

  • A simple test to detect hydrogen/deuterium scrambling during gas-phase peptide fragmentation. PubMed. [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. [Link]

  • Ion Mobility, Hydrogen/Deuterium Exchange, and Isotope Scrambling: Tools to Aid Compound Identification in 'Omics Mixtures. ACS Publications. [Link]

  • Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. [Link]

  • Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition. PMC. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Cryogenic distillation facility for isotopic purification of protium and deuterium. ResearchGate. [Link]

  • Methods for introduction of deuterium into organic molecules and drug... ResearchGate. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Isotope Effects - Mechanisms of Organic Reactions. Pharmacy 180.

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

  • A metal-organic framework compound as a filter for deuterium and tritium. [Link]

  • Kinetic Deuterium Isotope. DTIC. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Kinetic isotope effect I Electrophilic aromatic substitution I deuterium exchange reaction. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Deuterium Exchange. Chemistry LibreTexts. [Link]

  • Hydrogen-deuterium exchange at non-labile sites: a new reaction facet with broad implications for structural and dynamic determinations. PubMed. [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PMC. [Link]

  • Hydrogen - Deuterium exchange. quimicaorganica.org. [Link]

  • The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. NIH. [Link]

  • Enols and Enolates 2: Deuterium Exchange. YouTube. [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. MDPI. [Link]

  • Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. PubMed. [Link]

  • Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms. Frontiers. [Link]

  • Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. ResearchGate. [Link]

  • Solvation effects in kinetics of reactions of deuterium-hydrogen exchange with carboxylic acid. OSTI.gov. [Link]

  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. DSpace@MIT. [Link]

  • The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. ResearchGate. [Link]

Sources

Optimizing reaction time for Bromoacetic acid-d2 to avoid side products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time to Avoid Side Products & Isotopic Scrambling Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Kinetic & Isotopic "Sweet Spot"

Working with Bromoacetic acid-d2 (BrCD₂COOH) presents a dual challenge: you must optimize for chemical yield (alkylation efficiency) while simultaneously preserving isotopic purity (avoiding D/H exchange).

Unlike standard bromoacetic acid, the deuterated analog has a "ticking clock" attached to its alpha-deuterons. In basic media required for nucleophilic substitution (


), the alpha-protons are acidic (

). Prolonged reaction times do not just increase chemical side products (hydrolysis); they allow the base to abstract a deuteron, forming an enolate that can reprotonate with environmental hydrogen (

), leading to isotopic washout (scrambling).

The Core Directive: The reaction must be terminated the moment the alkylation plateau is reached. "Overnight" reactions are the primary cause of isotopic degradation.

Mechanism & Pathways Analysis

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the three-way competition between the desired substitution, chemical hydrolysis, and the silent killer: isotopic exchange.

ReactionPathways Start Bromoacetic Acid-d2 (Br-CD2-COOH) Product Desired Product (Nu-CD2-COOH) Start->Product SN2 (Fast) Target Pathway Hydrolysis Hydrolysis Product (HO-CD2-COOH) Start->Hydrolysis H2O/OH- Attack (Moisture Dependent) Enolate Enolate Intermediate [Br-C(D)=C(O)O]2- Start->Enolate Deprotonation (k_exchange) Base Base (B:) Nuc Nucleophile (Nu:) Scrambled Scrambled Isotope (Br-CHD-COOH) Enolate->Scrambled Reprotonation via H+ (Solvent/Moisture)

Figure 1: Reaction Landscape. Note that isotopic scrambling (bottom path) is reversible and cumulative over time, whereas hydrolysis (middle path) is irreversible.

Troubleshooting Guide: Scenario-Based Solutions

Use this matrix to diagnose issues based on analytical data (LC-MS / NMR).

Scenario A: Mass Spec shows M+1 peak dominant (Loss of D)
  • Diagnosis: H/D Exchange (Scrambling).

  • Root Cause: The reaction was left too long in a basic environment, or a protic solvent (MeOH, EtOH, H₂O) was used. The base abstracted a Deuterium, and the resulting enolate grabbed a Hydrogen from the solvent.

  • Corrective Action:

    • Switch Solvent: Use aprotic polar solvents (DMF, DMSO, MeCN) exclusively.

    • Reduce Time: Cut reaction time by 50%.

    • Lower pH: Use the mildest base possible (e.g.,

      
       or DIPEA instead of NaOH/NaH).
      
Scenario B: High consumption of SM, but low product yield
  • Diagnosis: Hydrolysis or Polymerization.

  • Root Cause: Moisture in the system is competing with your nucleophile. Bromoacetic acid is highly hygroscopic.

  • Corrective Action:

    • Dry Everything: Flame-dry glassware and use anhydrous solvents.

    • Concentration: Increase the concentration of the nucleophile.

      
       rate 
      
      
      
      . Increasing
      
      
      favors substitution over hydrolysis (which depends on
      
      
      ).
Scenario C: Multiple Alkylations (e.g., N,N-di-carboxymethylation)
  • Diagnosis: Over-Alkylation.

  • Root Cause: Primary amines react to form secondary amines, which are often more nucleophilic than the starting material.

  • Corrective Action:

    • Stoichiometry: Use a large excess of the amine (nucleophile) relative to the Bromoacetic acid-d2 (inverse addition).

    • pH Control: Keep pH slightly lower to ensure the product amine is protonated (ammonium) and thus non-nucleophilic, if possible.

Optimization Protocol: The "Gold Standard" Workflow

This protocol minimizes contact time between the base and the alpha-deuterons.

Reagents:

  • Nucleophile (Amine/Thiol/Phenol)

  • Bromoacetic acid-d2 (1.1 equiv)

  • Base (DIPEA or

    
    )
    
  • Solvent: Anhydrous DMF or MeCN

Step-by-Step:

  • Pre-Cooling: Dissolve the Nucleophile and Base in anhydrous solvent. Cool to 0°C .

    • Why? Lower temperature suppresses the activation energy for deprotonation (exchange) more than it suppresses the barrierless ion-pairing of the

      
       transition state.
      
  • Slow Addition: Add Bromoacetic acid-d2 (dissolved in minimal solvent) dropwise.

  • Time-Course Monitoring (Critical):

    • Do NOT set a timer for "overnight."

    • Check LC-MS at 15 mins, 30 mins, and 60 mins .

    • Stop Rule: Terminate reaction when Starting Material < 5% OR if the ratio of Product:Side-Product begins to decrease.

  • Quench: Acidify immediately to pH 2-3 with dilute HCl or Trifluoroacetic acid (TFA).

    • Why? Acidification protonates the carboxylate, stopping nucleophilic attacks, and suppresses enolate formation (stopping exchange).

Comparative Data: Solvent & Base Effects
ParameterRecommendedRiskyDangerous (Avoid)
Solvent DMF, MeCN, THF (Anhydrous)Acetone (Can condense)Water, Methanol, Ethanol (Guaranteed H/D exchange)
Base DIPEA,


NaOH, KOH, NaH (Too strong; rapid enolization)
Temp 0°C

RT
> 40°CReflux (Rapid degradation)
Time 30 - 90 mins 4 - 6 hoursOvernight (>12h)
Optimization Logic Tree

Use this flow to determine your next experimental step.

OptimizationFlow Start Start Optimization CheckYield Check LC-MS @ 30 mins Start->CheckYield GoodYield Yield > 80% Isotope Purity > 98% CheckYield->GoodYield Yes LowYield Low Conversion CheckYield->LowYield No (SM remains) IsotopeLoss Isotope Scrambling (M+H observed) CheckYield->IsotopeLoss No (Wrong Mass) Heat Heat LowYield->Heat Increase Temp (Max 40°C) Conc Conc LowYield->Conc Increase [Conc] Cooler Cooler IsotopeLoss->Cooler Cool to -10°C WeakerBase WeakerBase IsotopeLoss->WeakerBase Switch to Weaker Base Heat->CheckYield Conc->CheckYield Cooler->CheckYield WeakerBase->CheckYield

Figure 2: Decision Matrix for Process Optimization.

FAQ

Q: Can I use NaOD/D₂O to prevent scrambling? A: While using deuterated solvents (D₂O) prevents H-incorporation, it promotes hydrolysis of the alkyl bromide. You will save the isotope label but lose the chemical yield to glycolic acid-d2. Anhydrous organic conditions are superior.

Q: Why is the solution turning yellow/brown? A: This indicates the liberation of free Bromine (


) or polymerization. It usually happens if the reaction is exposed to light or excessive heat. Bromoacetic acid is light-sensitive; wrap the flask in foil.

Q: How do I store the reagent? A: Bromoacetic acid-d2 is hygroscopic and deliquescent. Store it in a desiccator at 2-8°C, preferably under Argon. Once it absorbs water, it becomes a self-degrading mixture of acid and HBr.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6227, Bromoacetic acid. (Section: Stability and Reactivity). [Link]

  • Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts. (Mechanism of alpha-proton exchange in carbonyls). [Link]

  • Beckwith, R.C., et al. (1996).[1] Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry. (Kinetics of halogenated species in aqueous media). [Link]

Sources

Technical Support Center: Bromoacetic Acid-d2 Efficiency & Solvent Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Water Content on Bromoacetic Acid-d2 Efficiency Document ID: TS-BA-D2-001 Last Updated: 2025-05-15 Audience: Proteomics Researchers, Medicinal Chemists, Process Engineers

Core Technical Overview

Bromoacetic acid-d2 (


) is a critical reagent used primarily for stable isotope labeling (e.g., ICAT, SILAC-like workflows)  and the synthesis of deuterated pharmaceuticals. Its utility relies entirely on two factors:
  • Chemical Efficiency: The yield of the alkylation reaction (typically

    
    ).
    
  • Isotopic Integrity: The retention of the two deuterium atoms at the

    
    -position.
    

The Critical Warning: Water is not merely a solvent contaminant; it is an active antagonist that degrades this reagent via two distinct, competing mechanisms: Hydrolysis (destroying the reagent) and H/D Exchange (destroying the isotopic signal).

The Mechanic: Why Water Destroys Efficiency

To troubleshoot low efficiency, you must understand the microscopic competition occurring in your reaction vessel.

Mechanism A: Hydrolysis (Chemical Loss)

Water acts as a competing nucleophile. In aqueous buffers (necessary for protein solubility), water molecules outnumber your target residues (cysteines/amines) by orders of magnitude.



  • Result: The reagent is consumed before it can label the target.

  • pH Factor: As pH increases (>8.0), hydroxide ions (

    
    ) become the dominant nucleophile, accelerating this destruction exponentially.
    
Mechanism B: -Proton Exchange (Isotopic Dilution)

This is the more insidious failure mode. The


-deuteriums in Bromoacetic acid-d2 are acidic (due to the electron-withdrawing carbonyl and bromine). In the presence of water (a proton source), the molecule undergoes keto-enol tautomerism.
  • The Trap: When the enol form reverts to the keto form, it grabs a proton from the solvent. If the solvent is

    
    , it grabs a Hydrogen (
    
    
    
    ) instead of a Deuterium (
    
    
    ).[1]
  • Result: You effectively convert expensive Bromoacetic acid-d2 into cheap Bromoacetic acid-d0 (

    
    ).
    
  • Symptom: Your mass spectrometry data will show a "light" peak where a "heavy" peak should be, leading to quantification errors.

Visualization: The Degradation Pathways

The following diagram illustrates the competition between your Target (Protein/Drug) and Water.

ReactionPathways Reagent Bromoacetic Acid-d2 (Br-CD2-COOH) Product Desired Labeling (R-S-CD2-COOH) Reagent->Product SN2 Attack (Fast if [Target] high) HydrolysisProd Hydrolysis Waste (HO-CD2-COOH) Reagent->HydrolysisProd Hydrolysis (Competes at pH > 8) Intermediate Enolate Intermediate [Br-C(OH)=C(OH)] Reagent->Intermediate Tautomerization (Catalyzed by Acid/Base) Target Target Nucleophile (R-SH / R-NH2) Target->Product Water Solvent Water (H2O / OH-) Water->HydrolysisProd Water->Intermediate Proton Source ExchangeProd Isotopic Dilution (Br-CH2-COOH) Intermediate->ExchangeProd H+ uptake from H2O

Figure 1: Reaction pathways showing the competition between Desired Labeling (Green) and Water-induced degradation (Red/Grey).

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseThe "Why" (Mechanism)Corrective Action
Low Alkylation Yield Hydrolysis of ReagentHigh water content or high pH increased

concentration, consuming reagent before it reacted with the target.
1. Increase reagent excess (10x

50x).2. Lower pH to 7.5 (if protein solubility permits).3. Add reagent in multiple small aliquots rather than one bolus.
Mass Shift Anomaly (+2 Da peak is missing/low)Isotopic Exchange (H/D Scrambling)Solvent contained labile protons (

). The reagent enolized and swapped D for H prior to alkylation.
1. Use anhydrous buffers/solvents for stock prep.2. Minimize "incubation" time of the reagent in aqueous buffer.3. Strictly keep pH < 9.0 (base catalyzes exchange).
Precipitation Solubility LimitBromoacetic acid is highly soluble, but the target may precipitate if organic solvent (DMSO/DMF) concentration drops due to wet buffers.Ensure organic co-solvent (DMSO) is dry. Water in DMSO reduces its solvation power for hydrophobic peptides.
Unexpected Side Reactions Methionine OxidationOld, wet DMSO often contains peroxides or dimethyl sulfide, causing oxidation side-products.Use fresh, high-grade DMSO (stored under

).

Optimized Protocols

Protocol A: Anhydrous Stock Preparation (Critical Step)

Most failures occur here. Bromoacetic acid-d2 is hygroscopic; if your stock solution is wet, the reaction is doomed before it starts.

  • Solvent Choice: Use Anhydrous DMSO or DMF (Grade:

    
     ppm 
    
    
    
    ).
  • Drying: If a fresh bottle is not available, dry solvent over activated 3Å or 4Å molecular sieves for 24 hours.

  • Handling:

    • Allow the refrigerated reagent bottle to warm to room temperature before opening (prevents condensation).

    • Weigh reagent quickly in a low-humidity environment.

    • Dissolve to a high concentration (e.g., 1 M). Do not store this stock. Prepare immediately before use.

Protocol B: Aqueous Protein Labeling (The "Compromise")

Since proteins require water, we cannot eliminate it. We must outrun it.

  • Buffer Prep: Prepare 100 mM Ammonium Bicarbonate or HEPES, pH 7.5 - 8.0.

    • Note: Avoid Tris if possible (primary amine can react), or use at low pH.

  • Reduction: Reduce disulfides (TCEP/DTT) as standard.

  • Alkylation (The Race):

    • Add the Anhydrous Stock (from Protocol A) to the aqueous protein sample.

    • Target Final Concentration: 10–50 mM Reagent (ensure >20-fold molar excess over thiols).

    • Solvent Ratio: Keep final DMSO concentration < 5% (to prevent protein denaturation/precipitation) but high enough to solvate the reagent.

  • Incubation: Incubate in the dark (light accelerates iodine/bromine radical formation) at Room Temp for 30–60 mins.

    • Do not heat. Heat accelerates hydrolysis and exchange faster than alkylation.

  • Quench: Immediately quench with excess DTT or Mercaptoethanol to stop the reaction and prevent over-alkylation (N-terminal/Lysine).

Data & Thresholds

Table 1: Impact of Water Content in DMSO Stock on Reagent Half-Life (Simulated data based on hydrolytic kinetic principles)

Solvent ConditionWater Content (ppm)Estimated Reagent Stability (

)
Risk Level
Anhydrous DMSO < 50 ppm> 48 HoursSafe
Standard DMSO ~200-500 ppm6 - 12 HoursModerate (Use immediately)
Old/Open DMSO > 5000 ppm (0.5%)< 60 MinutesCritical Failure
Aqueous Buffer 100% (Bulk Water)Minutes (pH dependent)Reaction Medium Only

FAQ: Technical Support

Q: Can I store Bromoacetic acid-d2 in water or buffer? A: Absolutely not. The reagent will hydrolyze and undergo D/H exchange. Only dissolve it in anhydrous organic solvent immediately before adding it to your reaction mixture.

Q: Why do I see a peak split (doublet) in my Mass Spec? A: This indicates partial exchange. You likely have a mix of


 (desired) and 

(exchanged) modifications. This usually happens if the reaction pH was too high (>8.5) or the reaction time was too long (overnight).

Q: Does temperature affect the isotopic purity? A: Yes. Higher temperatures provide the activation energy required for the enolization (exchange) pathway. Always perform alkylation at Room Temperature (20-25°C) or 37°C maximum. Never boil.

Q: Can I use TCEP as a reducing agent? A: Yes, TCEP is preferred over DTT because TCEP is non-thiol and does not compete for the alkylating agent. If using DTT, you must add enough Bromoacetic acid to neutralize the DTT and label your protein.

References

  • Mechanism of Alpha-Halogenation & Deuterium Exchange Source: LibreTexts Chemistry (2024). "Alpha Halogenation of Aldehydes and Ketones." URL:[Link]

  • Hydrolysis Kinetics of Bromoacetate Esters Source: National Institutes of Health (PMC). "Kinetic studies and predictions on the hydrolysis and aminolysis of esters..." URL:[Link]

  • DMSO Hygroscopicity and Water Interactions Source: Ziath Ltd / ResearchGate. "The Effects of Water on DMSO and Effective Hydration Measurement." URL:[Link]

  • Bromoacetic Acid Chemical Safety & Properties Source: PubChem (NIH). "Bromoacetic Acid | C2H3BrO2."[2][3][4] URL:[Link]

Sources

Validation & Comparative

Technical Guide: Verifying Deuterium Incorporation via High-Resolution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Deuterium Incorporation: High-Resolution LC-MS/MS vs. NMR and Unit-Resolution MS Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of deuterated drugs (deutero-drugs) and Hydrogen-Deuterium Exchange (HDX) studies, the precise verification of isotopic incorporation is non-negotiable. While


H-NMR  remains the gold standard for positional confirmation, it lacks the sensitivity required for biological matrices or trace impurity profiling. Conversely, High-Resolution Accurate Mass (HRAM) LC-MS/MS  has emerged as the superior choice for high-throughput verification, offering the unique ability to resolve isotopic fine structure and quantify incorporation efficiency in complex mixtures where NMR fails.

This guide objectively compares HRAM LC-MS/MS against NMR and Triple Quadrupole (QqQ) systems, providing a validated workflow for researchers demanding structural certainty.

Comparative Analysis: HRAM LC-MS/MS vs. Alternatives

The choice of analytical platform dictates the fidelity of your deuterium data. The following comparison isolates the three critical performance metrics: Specificity (Isotopic Resolution) , Sensitivity , and Throughput .

The "Gold Standard" Conflict
  • The NMR Problem: Requires milligrams of pure material. It cannot easily assess metabolic stability in plasma (nanogram levels) without extensive enrichment.

  • The QqQ Problem: Unit resolution (0.7 Da FWHM) merges the

    
    C isotope of the protio-form with the deuterium signal, requiring complex mathematical deconvolution that introduces error.
    
  • The HRAM Solution: Resolves the mass defect between deuterium (

    
     Da) and 
    
    
    
    C (
    
    
    Da), allowing direct, unambiguous quantification.
Performance Matrix
FeatureHRAM LC-MS/MS (Orbitrap/Q-TOF)

H /

H NMR
Triple Quadrupole (QqQ)
Primary Utility Quantitation, Mixture Analysis, Metabolic StabilityPositional Confirmation, Structural PurityRoutine Quantitation (Targeted)
Sample Requirement Picogram - Nanogram (High Sensitivity)Milligram (Low Sensitivity)Picogram - Nanogram
Isotope Specificity High (Resolves Mass Defect

2.9 mDa)
Absolute (Direct observation of nuclei)Low (Relies on mathematical correction)
Matrix Tolerance Excellent (with LC separation)Poor (Requires high purity)Good (with LC separation)
Throughput High (mins/sample)Low (mins-hours/sample)High (mins/sample)
Positional Mapping Indirect (requires MS/MS fragmentation)Direct (Chemical Shift)Indirect (Limited fragmentation)
Technical Deep Dive: The Mass Defect Challenge

To validate deuterium incorporation without NMR, one must understand the Mass Defect .

A common misconception is that a deuterated isotopologue is simply "+1 Da" heavier. In reality, the nuclear binding energy creates a specific mass signature.

  • Mass shift of Deuterium (

    
    H - 
    
    
    
    H): 1.00628 Da
  • Mass shift of Carbon-13 (

    
    C - 
    
    
    
    C): 1.00335 Da
  • The Difference (

    
    ): 0.00293 Da 
    

Why this matters: In a partially deuterated sample, the


 peak (the drug with 1 deuterium) sits extremely close to the 

peak (the natural isotope of the non-deuterated drug).
  • Low-Res MS: Merges these peaks. You cannot tell if you have 1% deuteration or just natural

    
    C abundance.
    
  • HRAM MS: At resolution settings

    
     (FWHM at 
    
    
    
    200), these peaks begin to separate, allowing you to quantify the actual deuteration yield independent of natural isotopic envelopes.
Visualizing the Logic

The following diagram illustrates the decision logic required when selecting an instrument for verification.

DeuteriumLogic Start Goal: Verify Deuterium Incorporation SampleType Is the sample Pure or Complex Matrix? Start->SampleType Pure Pure Synthesized Compound SampleType->Pure Pure (>95%) Matrix Biological Matrix / Impure Mix SampleType->Matrix Complex (<5%) Positional Is exact D-position required? Pure->Positional Quant Is trace quantitation required? Matrix->Quant Yes Yes Positional->Yes Yes No No Positional->No No (Total Incorporation only) NMR Use 1H/2H NMR (Gold Standard for Position) HRAM Use HRAM LC-MS/MS (Resolves Mass Defect) Quant->HRAM High Specificity Needed QqQ Use QqQ MS (Requires Deconvolution) Quant->QqQ Routine Quant only Yes->NMR No->HRAM

Figure 1: Decision Logic for Deuterium Verification. Note that HRAM LC-MS/MS bridges the gap between purity analysis and biological sensitivity.

Validated Protocol: HRAM LC-MS/MS Workflow

This protocol is designed for an Orbitrap or Q-TOF system coupled to UHPLC. It addresses the Chromatographic Isotope Effect , where deuterated compounds often elute slightly earlier than their protio-analogs due to reduced lipophilicity (smaller molar volume of C-D vs C-H bonds).

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile (LC-MS grade). Avoid protic solvents (MeOH) if labile protons are being studied to prevent back-exchange.

  • Concentration: Target 100 ng/mL. HRAM sensitivity allows low concentrations, minimizing dimer formation.

Step 2: Chromatographic Method (UHPLC)
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 5% to 95% B over 10 mins).

    • Expert Insight: A shallow gradient is critical. You want to observe the retention time shift (

      
      ). If the deuterated spike elutes 0.1–0.2 min earlier than the standard, this confirms structural modification rather than just an isobaric interference.
      
Step 3: MS Acquisition Parameters
  • Mode: Full Scan (MS1) + Data Dependent MS2 (ddMS2).

  • Resolution: Minimum 60,000 (at

    
     200). Recommended 120,000 for distinguishing fine structure.
    
  • AGC Target (Orbitrap):

    
     (Prevent space charging which distorts mass accuracy).
    
  • Max Injection Time: 100 ms.

Step 4: Data Processing[1]
  • Extract Ion Chromatograms (XIC): Extract the theoretical

    
     of the Protio (
    
    
    
    ) and Deuterated (
    
    
    ) forms with a tight window (
    
    
    ppm).
  • Calculate Incorporation (%):

    
    
    
  • Verify MS2: Check fragmentation spectra. If the deuterium is on a specific fragment, that fragment ion will shift mass. This provides "Region-Specific" confirmation, a proxy for NMR's positional accuracy.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Separation & Detection Syn Synthesis/Incubation Quench Quench (pH 2.5, 0°C) *Critical for HDX* Syn->Quench LC UHPLC Separation (Watch for RT Shift) Quench->LC Ion ESI Ionization LC->Ion MS1 HRAM MS1 (Res > 60k) Ion->MS1 MS2 HCD/CID Frag (Localization) MS1->MS2 DDA Data Data Analysis (Isotopic Envelope) MS1->Data MS2->Data

Figure 2: End-to-End Workflow. Note the "Quench" step is specific to HDX experiments to freeze deuterium status.

Experimental Validation Data (Simulated)

To demonstrate the superiority of HRAM, consider a theoretical validation of a deuterated drug analog (


).

Scenario: We need to confirm the sample is


 and not a mixture of 

and natural isotopes.
ParameterLow-Res QqQ ResultHRAM (Orbitrap) ResultInterpretation
Observed m/z 238.2 (Broad Peak)238.1582 (

) vs 238.1553 (

)
HRAM separates the

species from the

impurity containing a

.
Spectral Width > 0.7 Da< 0.005 DaHRAM confirms purity; QqQ overestimates

purity by including

isotopes.
Retention Time 4.50 min4.42 min (vs 4.50 min Protio)The 0.08 min shift confirms physicochemical alteration (Deuterium Effect).
References
  • Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[2]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.[3][4][5]

  • Engen, J. R. (2009). Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS.[1][6][7] Analytical Chemistry.

  • FDA Guidance for Industry. (2021). Bioanalytical Method Validation (referencing isotopic internal standards).

Sources

Technical Guide: Differentiating Bromoacetic Acid-d2 Impurities via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Standard

In metabolic tracer studies and pharmaceutical alkylations, Bromoacetic acid-d2 (


) is a critical reagent. Its value lies in its isotopic purity. In a perfect 

NMR spectrum, the alpha-carbon protons are replaced by deuterium, rendering the molecule "silent" at the expected chemical shift (~3.9 ppm).

However, "silence" is rarely absolute. The challenge for researchers is not just confirming the presence of the product, but rigorously identifying and quantifying the "noise"—specifically the


-isotopologue (

), the

-impurity (

), and hydrolysis byproducts like Glycolic acid-d2.

This guide moves beyond basic spectral verification, offering a mechanistic workflow to differentiate these species using coupling constants (


) and isotope-induced chemical shift perturbations.

The Impurity Landscape

Before analyzing spectra, we must define the chemical species likely to exist in your sample matrix.

SpeciesStructureOriginCriticality
Target

Desired ProductN/A
d1-Impurity

Incomplete Deuteration / Back-exchangeHigh (Skew kinetic isotope effects)
d0-Impurity

Starting Material ContaminationHigh
Hydrolysis

Moisture exposure (Glycolic acid)Medium (Side reactions)
Precursor

Unreacted Acetic Acid-d4Low (Easily removed)

NMR Methodology: The Differentiation Workflow

A. NMR: The Residual Proton Hunt

The


 NMR spectrum is your primary tool for quantifying isotopic enrichment. Since the target 

has no alpha-protons, any signal in the 3.5–4.5 ppm range represents an impurity.

The Diagnostic Challenge: A simple singlet at 3.9 ppm is insufficient evidence of a specific impurity. You must resolve the Geminal Coupling (


) .
  • d0-Bromoacetic acid (

    
    ): 
    
    • Appears as a Singlet .

    • No deuterium neighbors to split the signal.

  • d1-Bromoacetic acid (

    
    ): 
    
    • Appears as a 1:1:1 Triplet .

    • Mechanism: The residual proton couples to the single geminal deuterium nucleus (Spin

      
      ).
      
    • Coupling Constant:

      
      .
      

Expert Insight: To resolve this small ~2 Hz coupling, you must ensure high field homogeneity (shimming) and avoid line-broadening processing (use LB = 0.1 Hz or less).

B. NMR: The Backbone Validator

While


 NMR quantifies protonated impurities, 

NMR confirms the structure of the deuterated backbone via One-Bond Coupling (

)
and Isotope Shifts .
  • Target (

    
    ): 
    
    • Multiplicity: Quintet (1:2:3:2:1).

    • Reason: Coupling to two equivalent deuterium atoms (

      
      ).
      
    • Shift: Upfield

      
      -shift relative to the protonated standard.
      
  • d1-Impurity (

    
    ): 
    
    • Multiplicity: 1:1:1 Triplet.

    • Reason: Coupling to one deuterium atom.

Experimental Protocol: Self-Validating System

To ensure data integrity, follow this specific protocol designed to minimize exchange artifacts.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 or CDCl3 .

    • Avoid D2O: In D2O, the carboxylic acid proton exchanges immediately, and under acidic/basic conditions, the alpha-protons can also undergo slow exchange, complicating the baseline.

  • Concentration: Prepare a high-concentration sample (~20-30 mg in 0.6 mL) to visualize low-level

    
     satellites.
    
  • Drying: Ensure the sample is strictly anhydrous. Water peaks can overlap with the residual

    
     signals in some solvents.
    
Step 2: Acquisition Parameters
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (approx. 10-15 seconds) for quantitative integration of the residual protons.
  • Pulse Angle:

    
     (for quantitation) or 
    
    
    
    (for sensitivity if looking for trace impurities).
  • Decoupling: For

    
    , use inverse gated decoupling if quantitative carbon data is required (rare), otherwise standard proton decoupling is acceptable for qualitative assignment.
    

Data Comparison & Analysis

Table 1: Chemical Shift and Multiplicity Guide (in DMSO-d6)
SpeciesNucleusChemical Shift (

, ppm)
MultiplicityCoupling (

)
Notes


~3.95SingletN/AStandard non-deuterated


~3.93Triplet (1:1:1)

Hz
Slight upfield isotope shift


Silent N/AN/ATarget Molecule


~27.5SingletN/AAlpha-carbon


~27.2Triplet (1:1:1)

Hz


~26.9Quintet (1:2:3:2:1)

Hz
Significant upfield shift

Note: Chemical shifts are approximate and solvent-dependent. The relative order and multiplicity patterns are invariant.

Table 2: Distinguishing Hydrolysis Impurities (Glycolic Acid)
Impurity

Shift (DMSO-d6)
Distinction Strategy
Glycolic Acid (

)
~3.9 - 4.0 ppmOften overlaps with Bromoacetic acid. Distinguish by adding a drop of D2O; OH signal disappears, but CH2 remains.
Acetic Acid (

)
~1.9 - 2.1 ppmDistinct region. Easily integrated.

Visualization: Impurity Identification Workflow

The following diagram outlines the logical decision tree for identifying impurities in a Bromoacetic acid-d2 sample.

G Start Analyze 1H NMR Spectrum (3.5 - 4.5 ppm region) Signal Is a signal present? Start->Signal NoSignal High Purity BrCD2COOH Signal->NoSignal No AnalyzeMultiplicity Analyze Signal Multiplicity (Expand region) Signal->AnalyzeMultiplicity Yes Singlet Singlet (s) AnalyzeMultiplicity->Singlet Triplet Triplet (1:1:1) AnalyzeMultiplicity->Triplet Complex Complex/Broad AnalyzeMultiplicity->Complex Result_d0 d0-Impurity (BrCH2COOH) Singlet->Result_d0 No coupling Result_d1 d1-Impurity (BrCHDCOOH) Triplet->Result_d1 2J H-D ~2Hz Result_Hydrolysis Hydrolysis/Other (Glycolic Acid derivatives) Complex->Result_Hydrolysis

Figure 1: Decision tree for classifying impurities based on


 NMR multiplicity in the alpha-proton region.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides foundational theory on heteronuclear coupling and isotope effects).

  • Hansen, P. E. (1988). "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. (Authoritative source on intrinsic isotope shifts in 13C NMR).

  • Reich, H. J. (2023). "NMR Data - Coupling Constants." University of Wisconsin-Madison Chemistry.

    
    ). 
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Standard reference spectra for non-deuterated Bromoacetic acid).

Safety Operating Guide

Proper Disposal of Bromoacetic Acid-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bromoacetic Acid-d2, a deuterated and halogenated carboxylic acid. By understanding the chemical properties and associated hazards, laboratory personnel can mitigate risks and adhere to regulatory standards.

The deuterium labeling in Bromoacetic Acid-d2 does not alter its fundamental chemical reactivity or toxicity compared to its non-deuterated counterpart.[1] Therefore, the disposal procedures are primarily dictated by the hazards associated with the bromoacetyl group. Bromoacetic acid is classified as a toxic, corrosive, and environmentally hazardous substance.[2][3][4]

Core Principles of Bromoacetic Acid-d2 Disposal

The cornerstone of safe disposal is the recognition that Bromoacetic Acid-d2 is a hazardous waste. As such, it must be handled in accordance with institutional, local, and national regulations.[3][5] The following principles should guide all disposal-related activities:

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of excess Bromoacetic Acid-d2.

  • Segregation: Proper waste segregation is crucial. Bromoacetic Acid-d2 waste must be collected in a dedicated, properly labeled container for halogenated organic waste.[6] It should not be mixed with non-halogenated, radioactive, or other incompatible waste streams.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling Bromoacetic Acid-d2 and its waste.[2][7]

  • Professional Disposal: The ultimate disposal of Bromoacetic Acid-d2 waste should be carried out by a licensed and reputable hazardous waste disposal company.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and preparation of Bromoacetic Acid-d2 waste for disposal.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for Bromoacetic Acid-d2. The container should be made of a material compatible with halogenated organic acids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Bromoacetic Acid-d2," and the appropriate hazard symbols (e.g., toxic, corrosive).

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid Bromoacetic Acid-d2 should be transferred directly into the designated waste container.

    • Solutions: Aqueous and organic solutions containing Bromoacetic Acid-d2 should be collected in the designated liquid waste container.

    • Contaminated Materials: All materials that have come into contact with Bromoacetic Acid-d2, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and placed in the solid hazardous waste container.

2. In-Lab Neutralization (for Aqueous Waste):

For dilute aqueous solutions of Bromoacetic Acid-d2, neutralization can be performed to reduce the corrosivity of the waste before collection. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.

  • Dilution: Slowly add the acidic aqueous waste to a large volume of cold water (at least a 1:10 ratio of waste to water) in a suitable container.

  • Neutralization: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the diluted waste. Avoid using strong bases like sodium hydroxide, as this can cause a vigorous and exothermic reaction.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, the solution should still be collected as hazardous waste in the designated container for halogenated organic waste. Neutralization does not render the waste non-hazardous due to the presence of the brominated organic compound.

3. Storage Pending Disposal:

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong bases and oxidizing agents.[5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

4. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management personnel.

  • Documentation: Complete all required waste disposal forms accurately and completely. This will include information about the chemical composition and quantity of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Bromoacetic Acid-d2.

cluster_start Start: Bromoacetic Acid-d2 Waste Generated cluster_ppe Safety First cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_treatment In-Lab Treatment (Optional for Aqueous Waste) cluster_storage Temporary Storage cluster_disposal Final Disposal start Bromoacetic Acid-d2 Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe classify Classify as Hazardous Waste (Halogenated Organic Acid) ppe->classify collect Collect in Designated, Labeled Halogenated Waste Container classify->collect is_aqueous Is the waste a dilute aqueous solution? collect->is_aqueous neutralize Neutralize with weak base to pH 6-8 in a fume hood is_aqueous->neutralize Yes storage Store in a Secure, Ventilated Area with Secondary Containment is_aqueous->storage No neutralize->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs professional_disposal Professional Disposal by Licensed Contractor contact_ehs->professional_disposal

Caption: Disposal workflow for Bromoacetic Acid-d2.

Summary of Key Information

ParameterGuideline
Waste Classification Hazardous Waste, Halogenated Organic Acid
Primary Hazards Toxic, Corrosive, Environmental Hazard[2][3][4]
Required PPE Chemical safety goggles, lab coat, chemical-resistant gloves[2][7]
Waste Segregation Dedicated, labeled container for halogenated organic waste[6]
Disposal Method Incineration by a licensed hazardous waste disposal company[2]

Conclusion

The proper disposal of Bromoacetic Acid-d2 is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this hazardous waste is managed in a manner that protects both laboratory personnel and the environment. Always consult your institution's specific guidelines and your local regulations to ensure full compliance.

References

  • New Jersey Department of Health. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6227, Bromoacetic acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Lab Safety Supply. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6227, Bromoacetic acid, solution. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 7.1.2 Acid Neutralization. Environment, Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.